2',4'-Dibromo-3'-fluorophenacyl chloride is an organic compound characterized by its unique halogenated structure. It belongs to the class of phenacyl chlorides, which are significant in organic synthesis due to their reactivity and versatility. The compound is notable for its molecular formula, which is , and a molecular weight of approximately 351.46 g/mol. It is primarily utilized in synthetic organic chemistry and materials science.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and fluorinated compounds. Its synthesis involves specific reagents and conditions to ensure the desired halogenation pattern.
2',4'-Dibromo-3'-fluorophenacyl chloride is classified as a halogenated organic compound and falls under the broader category of aromatic compounds due to the presence of a phenyl ring. Its classification as a chlorinated phenacyl derivative enhances its utility in various chemical reactions.
The synthesis of 2',4'-dibromo-3'-fluorophenacyl chloride typically involves a multi-step process that includes bromination and chlorination reactions.
The molecular structure of 2',4'-dibromo-3'-fluorophenacyl chloride features:
This arrangement results in a complex three-dimensional structure that influences its chemical reactivity.
C(C(=O)Cl)c1c(c(c(c1Br)Br)F)C.2',4'-Dibromo-3'-fluorophenacyl chloride participates in several types of chemical reactions:
Common conditions for these reactions include:
The mechanism of action for 2',4'-dibromo-3'-fluorophenacyl chloride revolves around its electrophilic nature due to the presence of halogens and the carbonyl group.
2',4'-Dibromo-3'-fluorophenacyl chloride has several important applications:
This compound's unique properties make it valuable across multiple scientific disciplines, particularly in synthetic chemistry and material development.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1